![molecular formula C10H15FO4 B13174449 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid](/img/structure/B13174449.png)
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid is a synthetic organic compound with the molecular formula C10H15FO4 and a molecular weight of 218.22 g/mol This compound is characterized by a spirocyclic structure, which includes a 1,4-dioxaspiro[45]decane ring system and a fluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the fluoroacetic acid group. One common method involves the use of 2-acetylcyclohexanone as a starting material, which undergoes ethylene ketal formation, hydrazone formation, and iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. This intermediate is then subjected to palladium-catalyzed aminocarbonylation to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions, particularly those involving fluoroacetate metabolism.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoroacetic acid moiety can inhibit enzymes involved in the citric acid cycle, leading to the accumulation of citrate and disruption of cellular metabolism. This inhibition is primarily due to the formation of fluorocitrate, which binds to aconitase and prevents the conversion of citrate to isocitrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid: This compound shares the spirocyclic structure but has a boronic acid group instead of a fluoroacetic acid moiety.
Carbamic acid, N-[2-(1,4-dioxaspiro[4.5]dec-8-yl)ethyl]-, 1,1-dimethylethyl ester: Another similar compound with a carbamic acid group.
Uniqueness
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid is unique due to the presence of the fluoroacetic acid moiety, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving enzyme inhibition and metabolic pathways.
Propriétés
Formule moléculaire |
C10H15FO4 |
|---|---|
Poids moléculaire |
218.22 g/mol |
Nom IUPAC |
2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H15FO4/c11-8(9(12)13)7-1-3-10(4-2-7)14-5-6-15-10/h7-8H,1-6H2,(H,12,13) |
Clé InChI |
UKHTVDSWJYCUTN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1C(C(=O)O)F)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


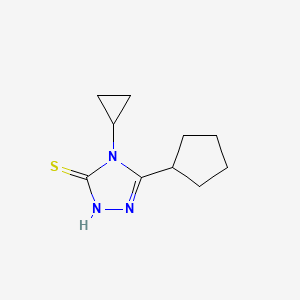
![tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate](/img/structure/B13174374.png)
![2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13174376.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol](/img/structure/B13174386.png)
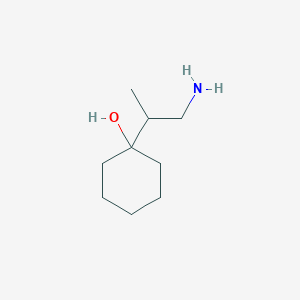
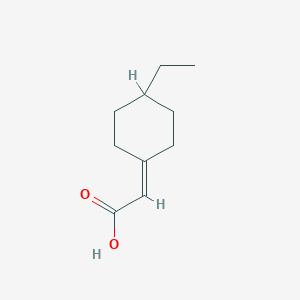
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174397.png)
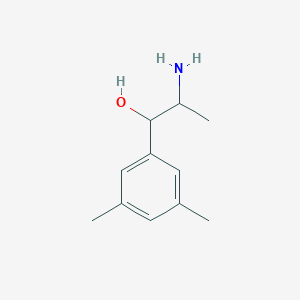

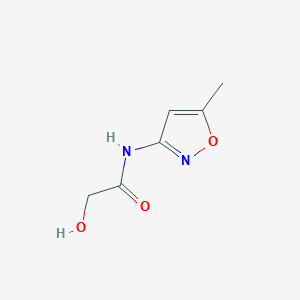
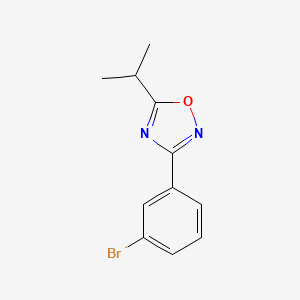
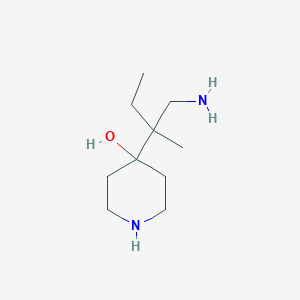
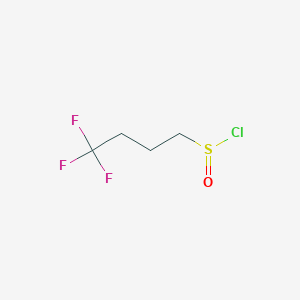
![6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13174447.png)
